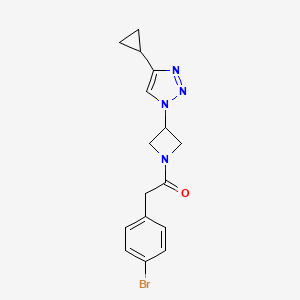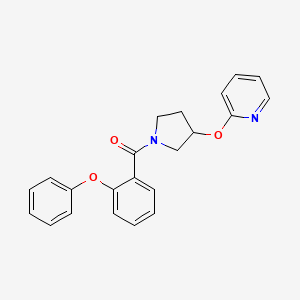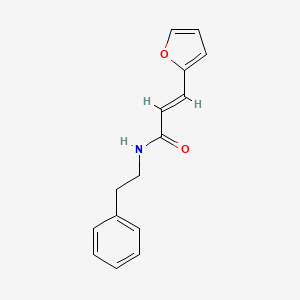
(2E)-3-(2-furyl)-N-(2-phenylethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-3-(2-furyl)-N-(2-phenylethyl)acrylamide” is a compound with the molecular formula C15H15NO2 . It has potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that accurate prediction of the enzyme commission (EC) numbers for chemical reactions is essential for understanding and manipulating enzyme functions, biocatalytic processes, and biosynthetic planning .Scientific Research Applications
Oxidative Cyclization and Synthesis of Furan Derivatives
Oxidative Cyclization : A study by Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate. This process involves the creation of 4-cyano-2,3-dihydrofuran-3-carboxamides, highlighting a method for regio- and stereoselective synthesis. The study specifically mentions the use of similar furan derivatives, demonstrating the chemical versatility and application in synthesizing complex organic structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Synthesis of Furan Derivatives : Saikachi and Suzuki (1958) discussed the preparation of 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride and alkylamines. This process underlines the compound's role in producing furan derivatives with potential antibacterial activity, showcasing its significance in medicinal chemistry and pharmaceutical research (Saikachi & Suzuki, 1958).
Polymerization Studies
- Polymerization Under Pressure : Sharma et al. (2013) conducted high-pressure Raman spectroscopic investigations on acrylamide, highlighting the potential for polymerization under specific conditions. Although directly related to acrylamide, this study provides insights into how structural variations and polymerization processes might be relevant for derivatives like “(2E)-3-(2-furyl)-N-(2-phenylethyl)acrylamide,” especially in understanding the behavior of similar compounds under pressure (Sharma, Murli, & Sharma, 2013).
Antibacterial and Antifungal Evaluation
- Antibacterial and Antifungal Activities : Shen et al. (2012) synthesized a series of 3-(2-furyl)acrylate monosaccharide esters and evaluated their antibacterial and antifungal activities. This research indicates the potential biological applications of furyl-acrylate derivatives in developing new antimicrobial agents, suggesting an area where “this compound” could find application (Shen et al., 2012).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSRUJWBBFNGR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
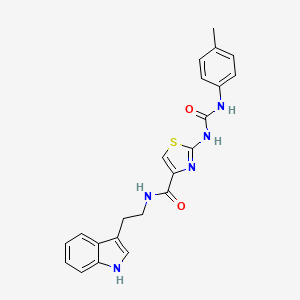
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)
![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
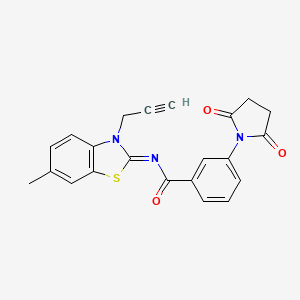
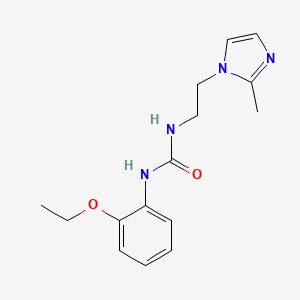
![Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2597141.png)
![5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2597144.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)
